1-Isopropyl-2-phenoxymethyl-1H-benzoimidazole
Overview
Description
1-Isopropyl-2-phenoxymethyl-1H-benzoimidazole is a versatile chemical compound with the molecular formula C₁₇H₁₈N₂O and a molecular weight of 266.34 g/mol . This compound is part of the benzimidazole family, known for its extensive range of applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-Isopropyl-2-phenoxymethyl-1H-benzoimidazole typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under mild conditions. One common method includes using sodium metabisulphite as an oxidation agent in a solvent mixture . The reaction conditions are optimized to achieve high yields and purity of the final product. Industrial production methods often employ green chemistry principles, utilizing nanocatalysts to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
1-Isopropyl-2-phenoxymethyl-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the benzimidazole ring .
Scientific Research Applications
1-Isopropyl-2-phenoxymethyl-1H-benzoimidazole has numerous scientific research applications:
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-Isopropyl-2-phenoxymethyl-1H-benzoimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its antibacterial activity is attributed to its ability to compete with purines, inhibiting bacterial nucleic acid and protein synthesis . The compound’s anticancer properties are linked to its interference with cellular signaling pathways and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-Isopropyl-2-phenoxymethyl-1H-benzoimidazole is unique due to its specific structural features and functional groups. Similar compounds include:
2-Phenylbenzimidazole: Known for its anticancer and antibacterial activities.
1-Methyl-2-phenylbenzimidazole: Exhibits similar biological activities but with different potency and selectivity.
2-Substituted benzimidazoles: These compounds vary in their substituents, affecting their chemical reactivity and biological activities
Properties
IUPAC Name |
2-(phenoxymethyl)-1-propan-2-ylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13(2)19-16-11-7-6-10-15(16)18-17(19)12-20-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAZLTRWMOIKGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321151 | |
Record name | 2-(phenoxymethyl)-1-propan-2-ylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901321151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641853 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
373611-05-3 | |
Record name | 2-(phenoxymethyl)-1-propan-2-ylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901321151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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